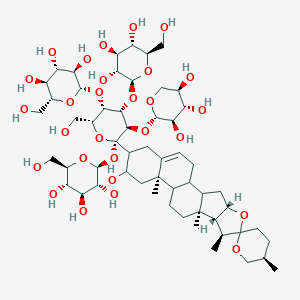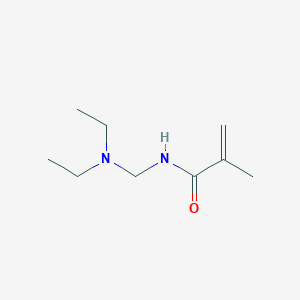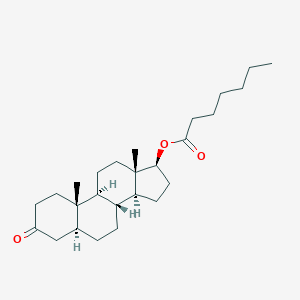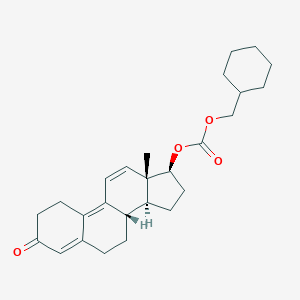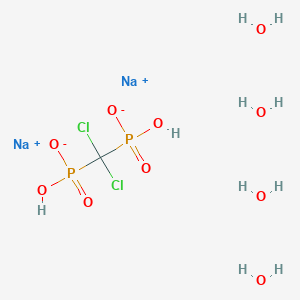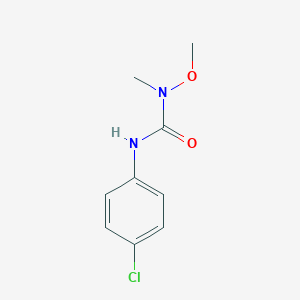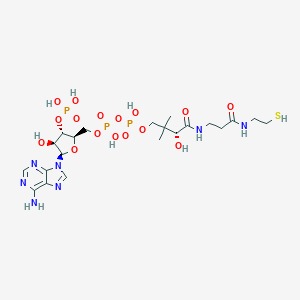
N-(4-phenoxy-2,6-diisopropylphenyl)thiourea
Overview
Description
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a chemical compound with the molecular formula C19H24N2OS . It is also known by other names such as “(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea” and "4-Phenoxy-2,6-diisopropyl phenyl thiourea" .
Synthesis Analysis
The synthesis of “this compound” involves adding 4-phenoxy-2,6-diisopropylphenylamine, xylene, and potassium thiocyanate in a reaction kettle. The mixture is stirred and heated to 80°C, then HCl is added and the reaction is allowed to proceed for 4 hours. After the reaction is complete, the mixture is cooled and filtered, and the filtrate is evaporated to remove xylene, yielding the product .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiourea group attached to a phenyl ring, which is further substituted with phenoxy and diisopropyl groups . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
“this compound” is a grayish-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like xylene . Its molecular weight is 328.5 g/mol, and it has a density of 1.139±0.06 g/cm3 (predicted) .Scientific Research Applications
Chemical Sensing Applications
Thioureas and their derivatives, including N-(4-phenoxy-2,6-diisopropylphenyl)thiourea, are significant in chemical sensing due to their nucleophilic characteristics, which facilitate inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives vital for developing chemosensors to detect various environmental pollutants. These chemosensors have been utilized for the highly sensitive and selective detection of different anions and neutral analytes such as CN-, AcO-, F-, ClO-, and citrate ions, along with ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. This advancement supports designing more efficient, selective, and sensitive chemosensors for detecting diverse analytes across multiple domains (Al-Saidi & Khan, 2022).
Medicinal and Coordination Chemistry
The versatility of thiourea derivatives extends into medicinal and coordination chemistry, particularly when complexed with metals such as Cu, Ag, and Au. These complexes have shown potential in biological and medicinal applications, demonstrating improved activities by coordinating with suitable metal ions. The combination of thiourea derivatives with metals can lead to novel therapeutic agents, highlighting the significant overlap between coordination chemistry and chemosensing capabilities of thiourea derivatives. The biologically active nature of these compounds further underscores their utility in detecting anions and cations in environmental and biological samples, presenting a broad spectrum of analytical chemistry applications (Khan et al., 2020).
Environmental Pollution and Remediation
Thiourea derivatives also play a critical role in environmental science, particularly in the transformation and degradation of environmental pollutants. For instance, tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformation/degradation processes. The comprehensive understanding of these processes, alongside the identification of over 100 degradation products, facilitates the remediation of contaminated environments and the assessment of ecological and health risks associated with brominated flame retardants. This knowledge significantly contributes to enhancing environmental protection efforts (Liu et al., 2018).
Mechanism of Action
Target of Action
The primary target of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is the microsomal glucose-6-phosphate translocase , a part of the adenosine triphosphatase (ATPase) complex . This enzyme plays a crucial role in energy metabolism.
Mode of Action
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea or its metabolite binds covalently and irreversibly to the glucose-6-phosphate translocase . This binding inhibits the function of the ATPase complex due to the modification of a single sulfhydryl/amino phosphate group of the glucose-6-phosphate translocase .
Biochemical Pathways
The inhibition of the ATPase complex disrupts the energy metabolism of the cell, leading to cell death
Pharmacokinetics
It’s known that the compound is transformed into a highly reactive metabolite, either photochemically or metabolically .
Result of Action
The result of the action of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is the inhibition of ATP production, leading to energy depletion and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea. For instance, light can catalyze the transformation of the compound into its highly reactive metabolite . .
properties
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


